molecular formula C14H10N2O2 B599756 N-Hydroxy-1-nitrosoanthracen-2-amine CAS No. 62164-60-7

N-Hydroxy-1-nitrosoanthracen-2-amine

Cat. No.: B599756
CAS No.: 62164-60-7
M. Wt: 238.246
InChI Key: PEFWFMJEDYZILO-UHFFFAOYSA-N
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Description

N-Hydroxy-1-nitrosoanthracen-2-amine is a nitroso derivative of anthracene, characterized by the presence of a hydroxyl (-OH) and nitroso (-NO) functional group on the anthracene backbone. Nitroso compounds generally form via nitrosation reactions between secondary amines and nitrosating agents (e.g., nitrites) . The anthracene moiety in this compound may influence its stability, solubility, and electronic properties compared to simpler aliphatic nitrosoamines.

Properties

CAS No.

62164-60-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.246

IUPAC Name

N-(1-nitrosoanthracen-2-yl)hydroxylamine

InChI

InChI=1S/C14H10N2O2/c17-15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16-18/h1-8,15,17H

InChI Key

PEFWFMJEDYZILO-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

  • The aromatic benzene ring in this compound may confer different electronic properties compared to the fused aromatic system of anthracene .
  • N-Nitrosodimethylamine (NDMA) (CAS 62-75-8): A small aliphatic nitrosoamine without hydroxyl or aromatic groups. NDMA’s simplicity contrasts with the complex aromatic structure of the target compound, likely resulting in differences in metabolic activation and environmental persistence .
  • N-Nitroso-N-Ethylbenzyl amine (CAS 20689-96-7): Combines an aromatic benzyl group with an ethyl-nitrosoamine structure. The absence of a hydroxyl group may reduce its reactivity in certain redox environments compared to the target compound .
Table 1: Structural Comparison
Compound Molecular Formula Key Functional Groups Aromatic System
N-Hydroxy-1-nitrosoanthracen-2-amine C₁₄H₁₀N₂O₂ -NO, -OH, anthracene Fused tricyclic
N-Hydroxy-N-nitrosobenzenamine C₆H₇N₂O₂ -NO, -OH, benzene Monocyclic
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O -NO, dimethylamine None
N-Nitroso-N-Ethylbenzyl amine C₉H₁₂N₂O -NO, benzyl-ethylamine Monocyclic

Physicochemical Properties

  • Solubility: Anthracene derivatives like anthracene (CAS 120-12-7) are typically hydrophobic due to their fused aromatic rings. The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs (e.g., n-Nitrosodiphenylamine, CAS 86-30-5) .
  • Stability : Nitroso compounds are often light- and heat-sensitive. The anthracene backbone may stabilize the nitroso group through conjugation, whereas aliphatic nitrosoamines like NDMA are more prone to degradation .

Toxicity and Carcinogenicity

  • N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA): Classified as Group 2A (probably carcinogenic) and Group 2B (possibly carcinogenic) by IARC, respectively. Their toxicity arises from metabolic activation to alkylating agents .
  • N-Nitroso-N-Ethylbenzyl amine: Labeled H351 (suspected of causing cancer), similar to many nitroso compounds.
  • The addition of nitroso and hydroxyl groups could introduce new toxicological risks .

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